Intriptyline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
27466-29-1 |
|---|---|
Molecular Formula |
C21H20ClN |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C21H19N.ClH/c1-22(2)16-8-7-13-21-19-11-5-3-9-17(19)14-15-18-10-4-6-12-20(18)21;/h3-6,9-15H,16H2,1-2H3;1H |
InChI Key |
AWGQDASDKPZSII-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Canonical SMILES |
CN(C)CC#CC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Appearance |
Solid powder |
Other CAS No. |
27466-29-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Intriptyline hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Intriptyline Hydrochloride
Classical Synthetic Pathways for Amitriptyline (B1667244) Hydrochloride
The traditional synthesis of amitriptyline is a multi-step process that requires careful control over reaction conditions to produce the desired tricyclic ring system and subsequent side-chain attachment. ijnc.ir
Intermediate Preparation and Reaction Optimizations
A key intermediate in the synthesis of amitriptyline is 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberone. researchgate.net The preparation of this intermediate can be achieved through methods like a Wurtz-type dimerization followed by a Parham cyclization. researchgate.net Another critical precursor is o-phenethyl benzoic acid. A method to produce this intermediate involves the low-temperature, low-pressure hydrogenation of sodium o-phenylacetyl benzoate (B1203000) using a specialized catalyst composed primarily of nano nickel with smaller amounts of cobalt, aluminum, iron, and silicon. google.com This optimized process enhances both the yield and purity of the intermediate, lowering the reaction temperature from 100°C to 50°C and the pressure from 20 kg/cm ² to 5 kg/cm ². google.com
| Parameter | Prior Art | Optimized Method |
| Max. Temperature | 100 °C | 50 °C |
| Hydrogenation Pressure | 20 kg/cm ² | 5 kg/cm ² |
| Product Yield | 88% | 98% |
| Product Purity | 94% | 99% |
| Data derived from a preparation method for the intermediate o-phenethyl benzoic acid. google.com |
Grignard Reaction Applications in Amitriptyline Hydrochloride Synthesis
The Grignard reaction is a pivotal step in the classical synthesis of amitriptyline. This organometallic chemical reaction is essential for attaching the dimethylaminopropyl side chain to the tricyclic core. wikipedia.org The process involves reacting the key intermediate, dibenzosuberone, with a Grignard reagent, specifically 3-(dimethylamino)propylmagnesium chloride. wikipedia.org The Grignard reagent adds to the carbonyl carbon of the ketone, forming a new carbon-carbon bond. masterorganicchemistry.com The resulting intermediate is then subjected to hydrolysis, typically with hydrochloric acid, which dehydrates the molecule to create the exocyclic double bond characteristic of the amitriptyline structure and forms the final hydrochloride salt. chemicalbook.comwikipedia.org The efficiency of Grignard reactions can be influenced by factors such as the solvent used, with ether being common, and the reaction temperature. nih.gov
Multi-step Reaction Protocols and Conditions
The complete synthesis of amitriptyline hydrochloride is a complex procedure involving several distinct stages. ijnc.ir Continuous flow chemistry has been applied to the synthesis of amitriptyline, demonstrating the advantages of this technology in handling organometallic reagents and gaseous reactants. usp.org A multi-step continuous flow protocol has been developed that begins with a multilithiation sequence, includes a carboxylation and a Parham cyclization, and culminates in a Grignard alkylation of the ketone intermediate. researchgate.net Such protocols require careful optimization of each step to ensure high-quality production of the active pharmaceutical ingredient. ijnc.ir
Advanced Synthetic Approaches and Nanomaterial Integration
Modern pharmaceutical science has explored advanced methods to alter the physical properties of amitriptyline hydrochloride, primarily through the creation of nanoparticles. These efforts aim to modify characteristics such as dissolution rate. researchgate.net
Preparation of Nano-Amitriptyline Hydrochloride Particles via Spray Freeze Drying
One effective method for producing nano-sized particles of amitriptyline hydrochloride is Spray Freeze Drying (SFD). powderpro.senih.gov This technique involves atomizing a solution of the compound into a cryogenic liquid or cold vapor, which rapidly freezes the droplets. These frozen particles are then dried through sublimation in a freeze dryer. researchgate.netmdpi.com In a typical SFD process for preparing nano-amitriptyline hydrochloride, an aqueous solution of the compound is sprayed into a freeze dryer with a shelf temperature set to approximately -55°C. researchgate.net The resulting nanopowder is collected after a prolonged drying period under vacuum. researchgate.net The SFD method is particularly advantageous for heat-sensitive substances and can effectively reduce particle size. researchgate.net
Characterization of Nanoparticle Morphology and State (e.g., Amorphous vs. Crystalline)
The nanoparticles produced via SFD are subject to rigorous characterization to determine their physical properties. Studies show that nano-amitriptyline hydrochloride particles prepared by this method are typically amorphous rather than crystalline. powderpro.senih.gov Characterization techniques such as Scanning Electron Microscopy (SEM) and X-ray powder diffraction (XRD) are used to confirm the morphology and physical state. researchgate.netnih.gov The particle size of these nano-formulations is significantly reduced; for instance, SFD has been used to produce particles with a mean size of approximately 90 nm. powderpro.senih.gov Another method, ultrasonic spray-assisted electrostatic adsorption, has yielded particles with a mean size of around 53 nm to 71 nm. nih.gov This reduction in particle size and shift to an amorphous state can greatly improve the dissolution profile compared to the original bulk material. researchgate.netpowderpro.se
| Preparation Method | Mean Particle Size | Physical State |
| Spray Freeze Drying (SFD) | ~90 nm | Amorphous |
| Ultrasonic Spray-Assisted Electrostatic Adsorption | ~53 - 71 nm | Crystalline |
| Data derived from studies on nano-amitriptyline hydrochloride particle preparation. powderpro.senih.govnih.gov |
Nanoparticle Formation Mechanisms
The formulation of Amitriptyline hydrochloride into nanoparticles is a significant area of research aimed at enhancing its physicochemical properties. Various methods have been developed to produce these nanoparticles, each relying on distinct formation mechanisms to encapsulate the drug and control particle size.
Several techniques have been successfully employed for the preparation of Amitriptyline hydrochloride nanoparticles. These include nanoprecipitation, ultrasonic spray-assisted electrostatic adsorption, and spray freeze drying (SFD). nih.govnih.govfrontiersin.orgyoutube.com The primary goal of these methods is often to improve the drug's bioavailability. youtube.com
One common strategy in nanoparticle fabrication involves neutralizing the amitriptyline hydrochloride to its base form to improve encapsulation efficiency. nih.govpharmacy180.com For instance, in the nanoprecipitation method, the amitriptyline base is dissolved in an organic solvent and then introduced into an aqueous solution containing a stabilizer, causing the rapid precipitation of the drug into nanometer-sized particles. nih.gov The choice of polymer and stabilizer is crucial; materials are often selected for their biodegradability and ability to yield smaller nanoparticles. nih.gov
Another approach is an ultrasonic spray method coupled with electrostatic adsorption. In this technique, a solution of amitriptyline hydrochloride is aerosolized by ultrasonic spray, and the resulting droplets are transported by an inert gas. This process can produce drug crystals with sizes ranging from 20 nm to 400 nm. nih.gov The spray freeze drying (SFD) method has also been utilized, which results in amorphous, rather than crystalline, nanoparticles with a mean size of approximately 90 nm. frontiersin.orgyoutube.com
The mechanism behind these formations involves controlled precipitation and solidification of the drug under specific physical and chemical conditions. The resulting nanoparticles exhibit different characteristics based on the method used, as detailed in the table below.
| Fabrication Method | Key Mechanism | Resulting Particle Size | Particle State | Reference |
|---|---|---|---|---|
| Nanoprecipitation | Neutralization to base form followed by rapid precipitation in the presence of a polymer and stabilizer. | Not specified in snippets | Polymeric nanoparticle | nih.govpharmacy180.com |
| Ultrasonic Spray & Electrostatic Adsorption | Aerosolization of a drug solution followed by controlled deposition. | ~71 nm | Crystalline | nih.gov |
| Spray Freeze Drying (SFD) | Rapid freezing of sprayed droplets followed by sublimation of the solvent. | ~90 nm (mean) | Amorphous | frontiersin.orgyoutube.com |
Synthesis of Labeled Amitriptyline Hydrochloride Analogs for Mechanistic Investigations
To investigate the absorption, distribution, metabolism, and excretion (ADME) of amitriptyline, researchers synthesize isotopically labeled analogs. openmedscience.comnih.gov These labeled compounds act as tracers, allowing their pathways and metabolic fate to be monitored within biological systems without altering the molecule's fundamental chemical properties. openmedscience.com Carbon-14 (¹⁴C) and deuterium (B1214612) (²H or D) are common isotopes used for this purpose. openmedscience.comnih.gov
The synthesis of labeled analogs involves incorporating an isotope at a specific, stable position within the amitriptyline molecule. Carbon-14 is often the isotope of choice for ADME studies due to its long half-life and the stability of its placement in a carbon backbone. nih.govmoravek.com The process involves using ¹⁴C-containing starting materials in the chemical synthesis route. nih.gov These studies are crucial for understanding pharmacokinetic profiles and identifying potential metabolites. openmedscience.com
Deuterium labeling is another important strategy, often used to investigate kinetic isotope effects in drug metabolism. princeton.edu Replacing hydrogen with deuterium creates a stronger carbon-deuterium bond, which can slow down metabolic processes that involve the cleavage of that bond. nih.gov This allows for a more detailed investigation of metabolic pathways. The synthesis can be achieved through H-D exchange reactions on the target molecule or its precursors using a deuterium source like D₂O with a suitable catalyst. nih.gov
Furthermore, labeled reagents are synthesized for use in quantification assays. For example, fluorescently labeled nortriptyline (B1679971) (the major active metabolite of amitriptyline) tracers have been synthesized for use in fluorescence polarization immunoassays. This synthesis can begin with precursors like 2E-chlorosulfonyl amitriptyline, which is then subjected to a series of reactions to attach a fluorescent molecule. google.com
Derivatization Strategies and Structure-Activity Relationship (SAR) Studies
Derivatization of the amitriptyline molecule and subsequent structure-activity relationship (SAR) studies are essential for understanding its pharmacological activity and for the rational design of new analogs with improved properties. SAR studies on tricyclic antidepressants have revealed key structural features that govern their potency and receptor interactions.
The core tricyclic nucleus of amitriptyline, a dibenzocycloheptane ring system, is a critical determinant of its activity. nih.gov Studies have shown that this dibenzocycloheptane structure is generally more potent in its anticholinoceptor action than related dibenzazepine (B1670418) structures found in other tricyclics like imipramine. nih.gov Major alterations to this central ring, such as substituting the C-11 carbon with sulfur (S) or oxygen (O), lead to a significant reduction in activity. nih.gov
The side chain attached to the central ring also plays a crucial role in the molecule's activity. Key findings from SAR studies include:
Side Chain Length: Maximum potency is typically observed when a three-carbon (propyl) bridge separates the tricyclic nucleus from the terminal nitrogen atom. pharmacy180.com
Nature of the Amine Group: The degree of methylation on the terminal amine significantly influences activity. Tertiary amines, like in amitriptyline, are potent inhibitors of serotonin (B10506) (5-HT) reuptake. pharmacy180.com Furthermore, side-chain N-methylation markedly increases anticholinergic potency. nih.gov Its demethylated metabolite, the secondary amine nortriptyline, is a more potent inhibitor of norepinephrine (B1679862) (NE) reuptake. pharmacy180.comwikipedia.org
Dimethylation: Dimethylated drugs like amitriptyline are more potent in binding to the muscarinic acetylcholine (B1216132) receptor than their monomethylated counterparts. johnshopkins.edu
These findings indicate that both the tricyclic nucleus and the side chain are involved in largely non-polar interactions with their target receptors. nih.gov
| Structural Modification | Effect on Activity | Reference |
|---|---|---|
| Tricyclic Nucleus (Dibenzocycloheptane vs. Dibenzazepine) | Dibenzocycloheptane derivatives are more potent. | nih.gov |
| Substitution in Central Ring (e.g., S or O for C-11) | Greatly reduces activity. | nih.gov |
| Side Chain Length | A three-carbon (propyl) chain provides maximum potency. | pharmacy180.com |
| Side Chain Amine Group | Tertiary amines (e.g., Amitriptyline) are potent 5-HT reuptake inhibitors; secondary amines (e.g., Nortriptyline) are potent NE reuptake inhibitors. | pharmacy180.com |
| N-Methylation of Side Chain | Markedly increases anticholinergic potency. | nih.govjohnshopkins.edu |
Pharmacological Mechanisms and Molecular Interactions of Intriptyline Hydrochloride
Neurotransmitter Reuptake Inhibition Dynamics
Amitriptyline's core antidepressant activity is rooted in its ability to block the reuptake of key monoamine neurotransmitters from the synaptic cleft. nih.govwikipedia.org By binding to and inhibiting the function of specific transporter proteins located on presynaptic neurons, it effectively prolongs the duration of neurotransmitter activity. nih.govwikipedia.org
Amitriptyline (B1667244) is a potent inhibitor of the serotonin (B10506) transporter (SERT). medchemexpress.comwikipedia.org This inhibition prevents the reuptake of serotonin (5-HT) into the presynaptic neuron, leading to an increased concentration of serotonin in the synapse where it can act on postsynaptic receptors. medchemexpress.comwikipedia.org Research has identified its high affinity for human SERT, with a dissociation constant (Ki) of approximately 3.45 nM. medchemexpress.com
In addition to its effects on serotonin, amitriptyline moderately inhibits the norepinephrine (B1679862) transporter (NET). medchemexpress.comwikipedia.org This action blocks the reuptake of norepinephrine, thereby increasing its synaptic availability. The affinity of amitriptyline for the human norepinephrine transporter is also significant, with a reported Ki value of 13.3 nM. medchemexpress.com Its active metabolite, nortriptyline (B1679971), is a more potent inhibitor of NET. wikipedia.orgnih.gov
| Transporter | Affinity (Ki, nM) |
|---|---|
| Serotonin Transporter (SERT) | 3.45 |
| Norepinephrine Transporter (NET) | 13.3 |
The immediate increase in synaptic serotonin and norepinephrine following acute administration of amitriptyline does not fully explain the typical delay of several weeks for the onset of its therapeutic effects. nih.gov This delay is attributed to long-term adaptive changes in the central nervous system. nih.gov
Chronic treatment with amitriptyline leads to the desensitization of presynaptic autoreceptors and heteroreceptors. nih.gov Initially, the elevated synaptic serotonin levels activate inhibitory 5-HT1A autoreceptors on serotonin neurons, which reduces their firing rate and serotonin release—a negative feedback mechanism. researchgate.netjneurosci.orgnih.gov Over time, with sustained treatment, these 5-HT1A autoreceptors become desensitized or down-regulated. researchgate.netjneurosci.orgnih.govwikipedia.org This loss of feedback inhibition allows the firing rate of serotonin neurons to return to normal, resulting in a sustained enhancement of serotonergic neurotransmission. researchgate.netjneurosci.org Similarly, chronic treatment can induce subsensitivity in alpha-2 adrenergic autoreceptors, which regulate the release of norepinephrine. cambridge.org This desensitization contributes to long-lasting alterations in monoaminergic neurotransmission. nih.gov
Ion Channel Modulation
Voltage-Gated Sodium Channel Blockade
A crucial mechanism underlying both the therapeutic and toxic effects of amitriptyline is its blockade of voltage-gated sodium channels. nih.govnih.govlitfl.com This action is similar to that of Class I antiarrhythmic drugs and local anesthetics. nih.govresearchgate.net The blockade is state-dependent, meaning amitriptyline has a different affinity for the channel depending on whether it is in the resting, open, or inactivated state. nih.gov
Research has demonstrated that amitriptyline has the highest affinity for the open and inactivated states of the sodium channel and the weakest affinity for the resting state. nih.gov This preferential binding to active channels leads to a "use-dependent" blockade, where the inhibitory effect is more pronounced at higher frequencies of nerve or muscle firing. researchgate.net For instance, one study on human cardiac (hH1) sodium channels found the IC50 for tonic block of resting channels was 24.8 µM, whereas the IC50 for the inactivated state was a much more potent 0.58 µM. researchgate.net This potent, use-dependent blockade of sodium channels is thought to contribute significantly to its analgesic effects in neuropathic pain and its cardiotoxic effects in overdose. nih.govresearchgate.net
State-Dependent Block of Sodium Channels by Amitriptyline
| Channel State | Binding Affinity (IC50) | Reference Study |
|---|---|---|
| Open | 0.26 µM | Wang et al. (on inactivation-deficient channels) |
| Inactivated | 0.51 µM - 0.58 µM | Wang et al. / Pankitkeyoon et al. |
| Resting | 24.8 µM - 33 µM | Pankitkeyoon et al. / Wang et al. |
Potassium Channel Modulation (e.g., hERG Channels)
Amitriptyline is known to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiac cells. nih.govnih.govelsevierpure.comresearchgate.net The IKr current is critical for cardiac repolarization, and its inhibition can lead to QT interval prolongation and an increased risk of life-threatening arrhythmias like Torsades de Pointes. nih.govelsevierpure.comdrugbank.com
The blockade of hERG channels by amitriptyline is both voltage-dependent and use-dependent. nih.govelsevierpure.com The inhibitory effect becomes more pronounced at more positive membrane potentials (voltage dependence) and with higher frequencies of channel activation (use dependence). nih.govelsevierpure.com Studies have reported IC50 values for hERG blockade in the low micromolar range, which is achievable at therapeutic plasma concentrations. For example, one study found a steady-state IC50 of 3.26 µM, while another reported an IC50 of 3.4 µM for the related compound imipramine. nih.govnih.govelsevierpure.com This action on hERG channels is a key factor in the cardiotoxicity associated with amitriptyline. nih.govdrugbank.com
hERG Channel Blockade by Amitriptyline
| Parameter | Value | Condition |
|---|---|---|
| IC50 (Steady-State) | 3.26 µM | Depolarization to +20 mV at 0.5 Hz |
| IC50 (at +30 mV) | 4.66 µM | Voltage-dependent measurement |
| IC50 (at -30 mV) | 23.0 µM | Voltage-dependent measurement |
NMDA Channel Interactions
Amitriptyline also modulates the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity and pain sensitization. nih.govresearchgate.netiasp-pain.org It exerts a dual action on NMDA receptors: it enhances calcium-dependent desensitization and acts as a trapping open-channel blocker. nih.govresearchgate.net
The inhibitory potency of amitriptyline on NMDA receptors is highly dependent on the extracellular calcium concentration. nih.govresearchgate.net In the presence of higher calcium levels (e.g., 4 mM), the IC50 for inhibition is in the sub-micromolar range (0.72 µM), suggesting that amitriptyline promotes the natural process of calcium-dependent desensitization. nih.goviasp-pain.org Separately, it can physically block the open channel pore, though with a much lower affinity (IC50 of ~220 µM). nih.govresearchgate.net This trapping block means the drug can become stuck in the channel when it closes. nih.gov These interactions with the NMDA receptor are believed to be a significant part of the mechanism behind amitriptyline's effectiveness in treating neuropathic pain. nih.govresearchgate.net
Mechanisms of Amitriptyline Interaction with NMDA Receptors
| Mechanism | Description | Potency (IC50) |
|---|---|---|
| Enhancement of Ca²⁺-Dependent Desensitization | Potentiates the natural inhibition of the channel by intracellular calcium. | 0.72 µM (in 4 mM extracellular Ca²⁺) |
| Trapping Open-Channel Block | Physically obstructs the ion pore when the channel is open and can be trapped upon closure. | ~220 µM (at 0 mV) |
Enzymatic Inhibition and Associated Biochemical Pathways
Intriptyline hydrochloride's pharmacological profile is significantly influenced by its interaction with specific enzymes, leading to the modulation of critical biochemical pathways. A key target of its action is acid sphingomyelinase, an enzyme pivotal in lipid signaling and membrane biology.
This compound is recognized as a functional inhibitor of acid sphingomyelinase (ASM). This enzyme plays a crucial role in cellular signaling by catalyzing the hydrolysis of sphingomyelin into ceramide. The accumulation of ceramide can trigger a cascade of downstream signaling events, including the formation of large ceramide-enriched membrane platforms. These platforms are instrumental in the clustering of cellular receptors, which can amplify signaling processes involved in various physiological and pathological conditions.
The mechanism by which this compound inhibits ASM is distinct from direct competitive or non-competitive inhibition at the active site. Instead, it acts as a functional inhibitor of acid sphingomyelinase (FIASMA) nih.gov. Due to its lipophilic and weakly basic properties, this compound accumulates within the acidic environment of lysosomes, a phenomenon known as "acid trapping" nih.govcore.ac.uk.
Within the lysosome, ASM is typically bound to the inner lysosomal membrane through electrostatic interactions, a state in which it is active and protected from proteolytic degradation nih.govcore.ac.uk. The accumulation of protonated this compound within the lysosome is thought to disrupt these electrostatic forces, leading to the detachment of ASM from the membrane nih.govcore.ac.uk. Once detached and soluble within the lysosomal lumen, ASM becomes inactive and susceptible to degradation by intralysosomal proteases nih.gov.
This functional inhibition of ASM effectively blocks the generation of ceramide from sphingomyelin, thereby modulating the ceramide pathway nih.govbohrium.comnih.gov. By reducing ceramide levels, this compound can influence a variety of cellular processes that are dependent on ceramide-mediated signaling. Research has shown that this modulation of the ceramide pathway by inhibiting ASM may have implications for a range of conditions, including major depression, cystic fibrosis, and certain viral and bacterial infections nih.govbohrium.comnih.gov. For instance, studies have demonstrated that by preventing the formation of ceramide-enriched membrane domains, this compound can inhibit the internalization of pathogens and reduce cellular stress responses nih.gov.
To understand the nuances of drug-enzyme interactions, it is essential to be familiar with the classical models of enzyme inhibition. These models are typically characterized by their effects on the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax).
Competitive Inhibition: In this model, the inhibitor molecule is structurally similar to the substrate and competes for binding at the active site of the enzyme. The binding of the inhibitor prevents the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibition results in an increase in the apparent Km of the enzyme, while the Vmax remains unchanged.
Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate (ES) complex, at a site distinct from the active site. This binding event prevents the conversion of the substrate to the product. In this case, both the apparent Vmax and the apparent Km are decreased.
Noncompetitive Inhibition: A noncompetitive inhibitor can bind to either the free enzyme or the ES complex at an allosteric site (a site other than the active site). The binding of the inhibitor reduces the enzyme's catalytic activity but does not affect substrate binding. This results in a decrease in the Vmax, while the Km remains unchanged.
Irreversible Inhibition: This type of inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme. This permanently inactivates the enzyme.
The "functional inhibition" of ASM by this compound does not fit neatly into these classical models. It does not involve direct competition at the active site or allosteric binding in the traditional sense. Instead, it is a mechanism based on the physicochemical properties of the drug leading to its accumulation in a specific cellular compartment and subsequent indirect inactivation of the enzyme nih.govcore.ac.uk. This highlights the importance of considering non-classical mechanisms of enzyme modulation in pharmacology.
Molecular Interaction with Biomolecules: Protein Binding Studies
The interaction of this compound with biomolecules, particularly plasma proteins, is a critical determinant of its pharmacokinetic profile. Upon administration, the active moiety, amitriptyline, extensively binds to plasma proteins. This binding is a reversible process and influences the distribution and availability of the free, pharmacologically active drug.
The primary plasma proteins involved in the binding of amitriptyline are albumin and alpha-1-acid glycoprotein (AAG) nih.gov. Studies have shown that the extent of binding to these proteins can be significant, with a considerable percentage of the drug being protein-bound at therapeutic concentrations.
Research indicates that amitriptyline binds to both purified orosomucoid (alpha-1-acid glycoprotein) and albumin nih.gov. One study found that at physiological concentrations, amitriptyline was approximately 63.5% bound to albumin and 66.6% bound to orosomucoid nih.gov. Another study estimated that AAG contributes to about 49% of the total plasma binding of amitriptyline nih.gov.
The nature of the interaction between amitriptyline and albumin has been characterized as being predominantly hydrophobic nih.gov. This is supported by findings that changes in ionic strength have little effect on the binding affinity, whereas the presence of nonionic surfactants that block hydrophobic binding sites can alter the binding nih.gov.
The binding to alpha-1-acid glycoprotein is also significant and has been shown to involve two classes of binding sites: a high-affinity, low-capacity site and a low-affinity, high-capacity site oup.com. The association constants for these interactions have been quantified, providing a detailed picture of the binding dynamics oup.com.
The following table summarizes key findings from protein binding studies of amitriptyline:
| Plasma Protein | Binding Contribution/Affinity | Nature of Interaction | Reference |
| Albumin | Approximately 63.5% bound at physiologic concentrations. | Predominantly hydrophobic. | nih.govnih.gov |
| Alpha-1-Acid Glycoprotein (AAG/Orosomucoid) | Approximately 66.6% bound at physiologic concentrations; contributes to ~49% of total plasma binding. | Involves high-affinity and low-affinity binding sites. | nih.govnih.govoup.com |
These protein binding interactions are crucial as they affect the concentration of free drug available to exert its pharmacological effects at the target sites.
Based on a comprehensive review of scientific literature, there is a notable lack of specific metabolic and pharmacogenomic data for the chemical compound "this compound." The vast body of research in this area focuses extensively on a closely related and widely studied tricyclic antidepressant, amitriptyline hydrochloride .
Therefore, it is not possible to provide a detailed and scientifically accurate article on the metabolic pathways and pharmacogenomic considerations solely for "this compound" as requested, due to the absence of available research data under this specific compound name. The established metabolic pathways, including the roles of Cytochrome P450 enzymes, genetic polymorphisms, and active metabolites, are well-documented for amitriptyline. It is plausible that "this compound" may be a typographical error, a lesser-known synonym, or a related compound for which metabolic studies are not publicly available.
To ensure scientific accuracy and adherence to the available evidence, this article cannot be generated as per the specified outline for "this compound." Any attempt to do so would necessitate substituting data from amitriptyline, which would be scientifically inappropriate and misleading.
Preclinical in Vitro and in Vivo Research Models for Intriptyline Hydrochloride
Cellular Models for Pharmacological Characterization
Utilization of Standard and Genetically Engineered Cell Lines
A diverse array of standard and genetically engineered cell lines has been instrumental in dissecting the cellular effects of intriptyline hydrochloride. Human and murine tumor cell lines, such as MCF7 (human breast cancer), PA-1 (human ovarian teratocarcinoma), LS174T (human colon adenocarcinoma), and various B16 melanoma lines, have been used to study the compound's impact on cell proliferation and colony formation nih.gov. In these models, this compound generally demonstrated a lack of stimulatory effect on tumor cell growth and, at higher concentrations, showed inhibitory effects on colony growth and DNA synthesis nih.gov.
The human neuroblastoma cell line SH-SY5Y has been utilized to investigate cytotoxicity and effects on cellular processes like autophagy mdpi.com. Additionally, NCB-20 neuroblastoma cells, which express 5-HT3 receptors, have been employed to study the compound's influence on specific receptor currents nih.govnih.gov. Other cell lines, including Vero cells and Caco-2 cells, have been used in studies exploring the role of acid sphingomyelinase (ASM) in viral entry, a pathway inhibited by this compound uni-freiburg.de. Furthermore, astroglial cell lines have been used to investigate the mechanisms behind the production of glial cell line-derived neurotrophic factor (GDNF) induced by the compound nih.gov.
| Cell Line | Organism/Tissue of Origin | Area of Investigation |
|---|---|---|
| MCF7, PA-1, LS174T | Human (Breast, Ovarian, Colon) | Cellular proliferation and clonal growth nih.gov |
| B16.f10, C-3, B16.f1 | Murine (Melanoma) | Colony growth and DNA synthesis nih.gov |
| SH-SY5Y | Human (Neuroblastoma) | Cytotoxicity and autophagy modulation mdpi.com |
| NCB-20 | Neuroblastoma | 5-HT3 receptor current inhibition nih.govnih.gov |
| Vero, Caco-2 | - | Role of Acid Sphingomyelinase (ASM) in viral infection uni-freiburg.de |
| Astroglial Cells | - | Glial cell line-derived neurotrophic factor (GDNF) production nih.gov |
Neurotransmitter Uptake Assays (e.g., 5-hydroxytryptamine uptake in brain tissue)
Neurotransmitter uptake assays are fundamental to understanding the primary mechanism of action for tricyclic antidepressants. This compound is known to inhibit the reuptake of key monoamines, thereby increasing their concentration in the synaptic cleft drugbank.com.
In vitro studies using rat brain synaptosomes have been conducted to directly measure the inhibition of neurotransmitter transport ljmu.ac.uk. These assays typically involve incubating brain tissue preparations with a radiolabeled neurotransmitter, such as [3H]5-HT (5-hydroxytryptamine or serotonin), and measuring the amount of uptake in the presence of the test compound ljmu.ac.uk. Research has shown that this compound is a potent inhibitor of both serotonin (B10506) and norepinephrine (B1679862) reuptake drugbank.comwikipedia.org. Its primary metabolite, nortriptyline (B1679971), is an even more potent inhibitor of norepinephrine reuptake drugbank.comwikipedia.org.
| Neurotransmitter Transporter | Effect of this compound | Key Finding |
|---|---|---|
| Serotonin Transporter (SERT) | Inhibition of reuptake | Increases synaptic serotonin concentration wikipedia.org |
| Norepinephrine Transporter (NET) | Inhibition of reuptake | Increases synaptic norepinephrine concentration wikipedia.org |
Receptor Binding Assays and Kinetics
Beyond its effects on neurotransmitter transporters, this compound interacts with a wide range of receptors, contributing to its therapeutic effects. Receptor binding assays, which measure the affinity of a drug for specific receptors, have been crucial in defining this broader pharmacological profile. These assays typically use radioligands to quantify the displacement by the drug, allowing for the calculation of the inhibition constant (Ki), where a smaller value indicates stronger binding wikipedia.org.
This compound demonstrates potent antagonism at several receptor sites. It is a strong antagonist of histamine H1 receptors and various muscarinic acetylcholine (B1216132) receptors (M1-M5) wikipedia.org. It also blocks serotonin 5-HT2A and 5-HT2C receptors, as well as α1A-adrenergic receptors wikipedia.org. Studies on NCB-20 neuroblastoma cells revealed that this compound inhibits 5-HT3 receptor currents in a competitive, concentration-dependent manner, accelerating receptor desensitization nih.govnih.gov.
| Receptor/Transporter | Binding Affinity (Ki, nM) | Effect |
|---|---|---|
| Serotonin Transporter (SERT) | 4.3 | Reuptake Inhibition wikipedia.org |
| Norepinephrine Transporter (NET) | 18 | Reuptake Inhibition wikipedia.org |
| Histamine H1 Receptor | 0.9 | Antagonism wikipedia.org |
| Muscarinic Acetylcholine M1-M5 Receptors | 13-33 | Antagonism wikipedia.org |
| Serotonin 5-HT2A Receptor | 2.1 | Antagonism wikipedia.org |
| Serotonin 5-HT2C Receptor | 3.2 | Antagonism wikipedia.org |
| α1A-Adrenergic Receptor | 13 | Antagonism wikipedia.org |
| Serotonin 5-HT3 Receptor | - | Competitive Inhibition nih.gov |
Enzyme Activity and Inhibition Assays (e.g., ASM, COX, 5-LOX)
The ability of tricyclic antidepressants to inhibit the enzyme acid sphingomyelinase (ASM) was discovered in the 1970s nih.govbohrium.com. ASM catalyzes the breakdown of sphingomyelin into ceramide, a lipid messenger involved in numerous signaling pathways, including those related to cell stress, inflammation, and apoptosis nih.gov. This compound is classified as a functional inhibitor of acid sphingomyelinase (FIASMA) nih.gov. Its inhibitory action is attributed to its physicochemical properties of being weakly basic and highly lipophilic, which allows it to detach ASM from the inner lysosomal membrane, leading to its degradation nih.gov.
In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that this compound can inhibit ASM activity and subsequent ceramide release induced by inflammatory mediators like TNF-α nih.govresearchgate.net. This inhibition has been shown to ameliorate endothelial dysfunction in cellular models nih.govresearchgate.net.
| Enzyme | Effect of this compound | Model System | Key Finding |
|---|---|---|---|
| Acid Sphingomyelinase (ASM) | Functional Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited TNF-α-induced ASM activation and ceramide release nih.govresearchgate.net |
| Cyclooxygenase (COX) | Information not available | - | - |
| 5-Lipoxygenase (5-LOX) | Information not available | - | - |
Information regarding the direct inhibitory effects of this compound on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes is not prominently featured in the reviewed preclinical literature.
Animal Models for Investigating Mechanisms of Action
Models for Monoaminergic System Modulation
Animal models are essential for understanding how the in vitro effects of this compound translate to systemic changes in the monoaminergic system. Various rodent models have been employed to study its impact on behavior and neurochemistry.
In a chronic stress model using adult male Sprague-Dawley rats, treatment with this compound resulted in the reversal of stress-induced elevations in basal plasma corticosterone levels and restored normal behavioral responses in measures of open-field activity nih.gov. This suggests a modulatory effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is closely linked to the monoaminergic system.
Studies in zebrafish have also emerged as a valuable tool. Chronic exposure of zebrafish to this compound was found to elevate whole-brain levels of norepinephrine and dopamine and reduce serotonin turnover, effects which correlated with anxiolytic-like behaviors in the novel tank test nih.gov. These findings highlight the compound's ability to modulate multiple monoamine neurotransmitters, contributing to its complex central nervous system profile nih.gov. Furthermore, studies measuring the metabolites of norepinephrine (MHPG) and serotonin (5-HIAA) in the cerebrospinal fluid of subjects provide in vivo evidence of the compound's impact on these neurotransmitter systems researchgate.net.
| Animal Model | Experimental Condition | Key Findings on Monoaminergic System |
|---|---|---|
| Sprague-Dawley Rats | Chronic Stress | Reversed stress-induced elevation of basal corticosterone levels nih.gov |
| Zebrafish (Danio rerio) | Chronic Exposure | Elevated whole-brain norepinephrine and dopamine; reduced serotonin turnover nih.gov |
Models for Neuropathic Pain Pathways
No preclinical in vitro or in vivo studies detailing the effects or mechanisms of this compound in models of neuropathic pain were identified. While patents may list the compound among agents for treating pain, specific experimental models and efficacy data are not publicly documented. google.comepo.org
Models for Sphingomyelinase-Related Pathologies
No studies were found that investigated the activity of this compound in preclinical models related to sphingomyelinase-related pathologies. There is no information available regarding its potential to inhibit acid sphingomyelinase or its effects in relevant cellular or animal models.
Cortical Spreading Depression Models
Preclinical research on the effects of this compound in cortical spreading depression (CSD) models is not available in the public domain. Its potential role in mechanisms relevant to conditions like migraine, which are studied using CSD models, has not been documented in the available literature.
Advanced Analytical and Characterization Techniques for Intriptyline Hydrochloride Research
Chromatographic Methods for Quantification and Purity Assessment
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of intriptyline hydrochloride from its impurities, degradation products, and other active pharmaceutical ingredients.
High-Performance Liquid Chromatography (HPLC) and Variants (RP-HPLC, RP-UPLC, HPTLC)
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is the most widely used technique for the analysis of this compound. nih.govchemmethod.com These methods are valued for their accuracy, precision, and robustness. iosrjournals.org A stability-indicating RP-HPLC method was developed to separate and quantify this compound and four of its organic impurities, utilizing a C18 column with an isocratic mobile phase of pH 7.5 phosphate buffer and methanol. nih.gov Another common mobile phase combination for RP-HPLC analysis is a mixture of acetonitrile and water, with the pH adjusted using phosphoric acid, and detection typically set at 254 nm. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC), a variant of HPLC that uses smaller particle sizes in the column, offers faster and more efficient separations. A stability-indicating UPLC method has been developed for the quantitative analysis of intriptyline in bulk drugs and combined dosage forms, demonstrating rapid retention times with good resolution. derpharmachemica.com
High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler, more rapid, and cost-effective alternative for quantification. A validated HPTLC method for this compound uses precoated silica gel 60 F254 plates as the stationary phase and a mobile phase consisting of Toluene: Methanol: Acetone: Ammonia (5:3:2:0.2 v/v/v/v). jchr.orgjchr.org Densitometric scanning is typically performed at 254 nm, where the Rf value for this compound is observed around 0.66. jchr.orgjchr.org
Table 1: Selected HPLC and HPTLC Methods for this compound Analysis
| Technique | Stationary Phase | Mobile Phase | Flow Rate / Development | Detection (λ) | Retention Time (tR) / Rf Value | Reference |
|---|---|---|---|---|---|---|
| RP-HPLC | C18 column (250 mm x 4 mm) | Acetonitrile:Water (50:50 v/v), pH 5 with phosphoric acid | 0.6 mL/min | 254 nm | tR = 7.3 min | researchgate.net |
| RP-HPLC | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) | Phosphate Buffer:Acetonitrile (55:45 v/v), pH 2.5 with orthophosphoric acid | 1.0 mL/min | 254 nm | tR ≈ 4 min | iosrjournals.org |
| RP-HPLC | C18 Agilent column (250 mm x 4.6 mm, 5µm) | Methanol:Water pH 6 with TEA (70:30) | 1.0 mL/min | 216 nm | tR = 3.882 min | neuroquantology.com |
| HPTLC | Silica gel 60 F254 on aluminium sheet | Toluene:Methanol:Acetone:Ammonia (5:3:2:0.2 v/v/v/v) | Ascending development | 254 nm | Rf = 0.66 ± 0.02 | jchr.orgjchr.org |
| HPTLC | Silica gel 60 F254 on aluminium sheets | Carbon tetrachloride:Acetone:Triethylamine (6:3:0.2 v/v/v) | Ascending development | 240 nm | Not specified | nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, often used for determining therapeutic concentrations in biological matrices like plasma. nih.gov The method typically involves an initial liquid-liquid extraction of the analyte from the sample, followed by injection into the GC system. nih.gov A nitrogen-phosphorous detector (NPD) is frequently employed for its high sensitivity towards nitrogen-containing compounds like intriptyline. nih.govmdpi.com Capillary columns, such as those coated with cross-linked methylsilicone or 5% phenyl methyl silicone, are used for separation. mdpi.comscribd.com The sensitivity of GC methods can be very high, with limits of detection (LOD) reported as low as 1 ng/mL in human serum. mdpi.com
Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Coupling chromatographic separation with mass spectrometry detection provides unparalleled sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for the simultaneous determination of intriptyline and its metabolites in biological fluids. nih.gov The technique involves separating the compounds using HPLC, followed by detection with a tandem mass spectrometer, often using an electrospray ionization (ESI) source. nih.gov This method allows for the monitoring of specific precursor-to-product ion transitions, which greatly enhances selectivity. researchgate.net LC-MS/MS methods have been developed and validated for quantifying multiple antidepressants in whole blood, with limits of quantification (LOQ) as low as 2.5 ng/mL. cuny.edu
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the sensitive and selective detection of MS. encyclopedia.pub This technique is used for the simultaneous quantification of intriptyline and its metabolites in plasma and other biological samples. mdpi.comnih.gov Chemical ionization (CI) is a soft ionization technique that can be used in GC-MS to produce protonated molecular ions (MH+), which are then monitored for quantification. nih.gov The method's sensitivity allows for detection at the sub-nanogram-per-milliliter level. nih.gov
Table 2: Coupled Chromatographic Techniques for this compound
| Technique | Sample Matrix | Key Parameters | Sensitivity (LOD/LOQ) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Rat Plasma | ESI source; C4 column; Mobile phase: 10mM ammonium acetate-acetonitrile (60:40, v/v) | Linear range: 10-3200 ng/mL | nih.gov |
| LC-MS/MS | Human Plasma | ESI source; MRM mode; Deuterated internal standards used | Accuracy: 97-108% | olemiss.edu |
| GC-MS | Human Plasma | Chemical Ionization (CI) with isobutane; Deuterated internal standards used | Sensitivity: 0.5 ng/mL | nih.gov |
| GC-MS | Whole Blood | Rtx-1MS column; Helium carrier gas | LOQ: 0.330–0.608 ng/mL | mdpi.com |
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for both the quantitative determination and the structural confirmation of this compound.
UV-Visible Spectrophotometry (UV/Vis, First Derivative Spectrophotometry)
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in bulk and pharmaceutical dosage forms. In aqueous and methanolic solutions, this compound exhibits a maximum absorption wavelength (λmax) at approximately 239 nm. bohrium.comijper.org The method is validated according to ICH guidelines and demonstrates good linearity within specified concentration ranges, such as 0.5–2.5 μg/mL. bohrium.comejournal.by
First derivative spectrophotometry is a useful variation of the technique that can resolve spectral interference from other compounds in a mixture. nih.gov By calculating the first derivative of the absorption spectrum, it is possible to determine the concentration of this compound at the zero-crossing point of an interfering substance. nih.govresearchgate.net For instance, in a binary mixture, this compound can be assayed at 219 nm, a zero-crossing point for a co-formulated drug. nih.gov
Infrared Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for the identification and structural characterization of this compound. The infrared spectrum provides a unique "fingerprint" of the molecule by showing the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of its chemical bonds. nih.gov FT-IR is primarily used for the qualitative identification of the drug by comparing its spectrum to that of a reference standard. ijprajournal.com It is also employed in compatibility studies to investigate potential interactions between this compound and various excipients in pharmaceutical formulations. ijprajournal.com The absence of significant shifts in the characteristic absorption peaks of the drug in the presence of polymers indicates a lack of chemical interaction. ijprajournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and study of molecular interactions of this compound. ¹H NMR, in particular, has been utilized to investigate proton transfer and intermolecular dynamics in solution.
A notable research finding involves the study of this compound in combination with chlordiazepoxide hydrochloride in a dimethyl sulfoxide-d6 solution. nih.gov Researchers observed that the singlet resonance corresponding to the two equivalent methyl groups of this compound transformed into a doublet upon the addition of chlordiazepoxide hydrochloride. nih.gov This change was confirmed through spin-decoupling experiments to be the result of emergent spin-spin coupling between the tertiary amine proton and the methyl groups. nih.gov This phenomenon was attributed to the dynamics of proton transfer, influenced by the relative basicities of the amines, leading to the formation of hydrogen-bonded ion-pairs in the aprotic solvent. nih.gov The enthalpy for this exchange process was calculated to be 6.4 ± 0.5 kcal/mole, providing quantitative insight into the energetics of the interaction. nih.gov
Spectrofluorometry and Fluorimetry
Spectrofluorometry and fluorimetry offer high sensitivity and selectivity for the analysis of this compound, particularly in studying its aggregation behavior and interaction with other molecules. longdom.org These techniques are instrumental in physicochemical studies, such as the investigation of micellar systems.
In research focused on the interaction between this compound and surfactants, fluorimetry, using pyrene as a fluorescent probe, has been employed to determine key micellar parameters. plos.org These parameters provide insights into the structure and stability of the micelles formed. Research has successfully determined the aggregation number (Nagg), which indicates the number of amphiphilic molecules forming a micelle, and the Stern-Volmer constant (Ksv), which provides information about the quenching efficiency and the accessibility of the probe within the micelle. plos.orgnih.gov Findings from these studies support the existence of attractive, synergistic interactions between this compound and certain surfactants in mixed micellar systems. plos.orgnih.gov The aggregation number was observed to increase in the presence of salt (NaCl) and decrease in a urea system, demonstrating the influence of the solvent medium on micelle formation. nih.govresearchgate.net
Electrochemical and Other Advanced Analytical Techniques
Electrochemical methods are widely used for the determination of this compound due to their high sensitivity, rapid response, and cost-effectiveness. jchemtech.com These techniques are suitable for analysis in various matrices, including pharmaceutical formulations and biological fluids. jchemtech.com
Potentiometry and Voltammetry
Potentiometry involves measuring the potential of an electrochemical cell under static conditions. For this compound analysis, this is often achieved using ion-selective electrodes (ISEs). jchemtech.com These sensors are typically based on polymeric membranes containing an ionophore that selectively binds to the Intriptyline cation. jchemtech.com The potential difference measured between the ISE and a reference electrode correlates with the concentration of the drug. jchemtech.com Various ISEs, such as coated wire and coated graphite electrodes, have been developed for this purpose. researchgate.net
Voltammetry measures the current response of an electroactive substance to an applied potential. Techniques like cyclic voltammetry are used to study the redox behavior of this compound, which typically undergoes an irreversible oxidation process at the tertiary amine group. jchemtech.com Square wave voltammetry has been applied for the indirect determination of the compound by observing its effect on the reduction potential of other species. researchgate.net Modified electrodes, incorporating nanomaterials or polymers, are often used to enhance the sensitivity and selectivity of voltammetric methods. jchemtech.com
| Technique | Electrode Type | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Reference |
|---|---|---|---|---|
| Potentiometry | Modified Carbon Paste Electrode (CPE) | 1.6 × 10⁻⁷ to 1.0 × 10⁻² | 1.1 × 10⁻⁷ | nih.gov |
| Voltammetry | Square Wave Voltammetry (indirect) | 0.316 x 10⁻⁶ to 3.136 x 10⁻⁶ | N/A | researchgate.net |
| Potentiometry | Coated Wire Electrode (CWE) | 10⁻⁶ to 10⁻² | N/A | researchgate.net |
Flow Injection Analysis (FIA) and Chemiluminescence
Flow Injection Analysis (FIA) and Chemiluminescence are other advanced techniques that have been applied for the determination of this compound. researchgate.net
Flow Injection Analysis (FIA) is an automated method that involves injecting a discrete sample volume into a continuously flowing carrier stream. The sample then mixes with reagents to produce a detectable species. This technique is known for its high sample throughput, reproducibility, and minimal sample consumption.
Chemiluminescence is the emission of light as a result of a chemical reaction. The intensity of the emitted light is proportional to the concentration of the analyte. This method is highly sensitive and can be coupled with FIA to create a powerful analytical system for quantifying trace amounts of this compound.
Physicochemical Interaction Studies (e.g., Tensiometry for Micellar Phenomena)
Tensiometry is a primary technique used to study the physicochemical interactions of this compound, particularly its behavior in forming micelles, both alone and with surfactants. nih.gov This method measures the surface tension of a solution, which changes significantly at the point of micelle formation, known as the critical micelle concentration (cmc). plos.orgnih.gov
Studies investigating the interaction between this compound and gemini surfactants have shown a significant synergistic effect. nih.govnih.gov The cmc of the mixed system is lower than that of the individual components, indicating that micelles form more readily in the mixture. plos.org This suggests a strong attractive interaction between the drug and the surfactant molecules. The presence of additives like sodium chloride (NaCl) was found to further decrease the cmc, while urea increased it, highlighting the influence of the surrounding medium on these interactions. plos.org These studies are crucial for understanding how drug delivery systems might be optimized, as micellar encapsulation can enhance the bioavailability of drugs. nih.govnih.gov
| System (Mole Fraction α₁ of 14-E2-14) | cmc (mmol·kg⁻¹) | Reference |
|---|---|---|
| Pure AMT (α₁ = 0) | 29.30 | nih.gov |
| 0.2 14-E2-14 + 0.8 AMT | 0.19 | nih.gov |
| 0.4 14-E2-14 + 0.6 AMT | 0.12 | nih.gov |
| 0.6 14-E2-14 + 0.4 AMT | 0.08 | nih.gov |
| 0.8 14-E2-14 + 0.2 AMT | 0.06 | nih.gov |
| Pure 14-E2-14 (α₁ = 1) | 0.04 | nih.gov |
Analytical Method Development and Validation in Research
The development and validation of analytical methods are critical for ensuring the reliability and accuracy of research findings related to this compound. High-Performance Liquid Chromatography (HPLC) is a commonly validated technique for its quantification. ijrpr.comiosrjournals.org Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). iosrjournals.orgneuroquantology.com
Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or excipients. neuroquantology.com
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For this compound, linear ranges such as 5-25 µg/ml have been established. neuroquantology.com
Accuracy: The closeness of the test results to the true value, often determined by recovery studies. Acceptance criteria for accuracy are typically within a specified percentage range (e.g., 90.0% to 110.0%). ijrpr.comiosrjournals.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels, including repeatability (intra-day) and intermediate precision (inter-day). neuroquantology.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These parameters indicate the sensitivity of the method. neuroquantology.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. neuroquantology.com
The successful validation of these methods ensures that they can be used for quality control, stability studies, and the accurate determination of this compound in various research applications. iosrjournals.org
Validation Parameters (e.g., Linearity, Accuracy, Precision, Recovery, Sensitivity)
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. ijrpr.com Key parameters include linearity, accuracy, precision, recovery, and sensitivity.
Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. ijrpb.com For Amitriptyline (B1667244) hydrochloride, linearity is typically established by preparing a series of solutions of known concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (typically R² > 0.99) indicates good linearity. ijrpb.comrjptonline.org
Accuracy refers to the closeness of the test results obtained by the method to the true value. ijrpr.com It is often assessed through recovery studies, where a known amount of pure Amitriptyline hydrochloride is added to a sample matrix (spiking), and the percentage of the analyte recovered by the analytical method is calculated. neuroquantology.com High recovery values, typically in the range of 98-102%, indicate an accurate method. researchgate.net
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijrpb.com It is usually expressed as the relative standard deviation (% RSD) of a series of measurements. Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). rjptonline.org A low % RSD value is indicative of a precise method. ijrpb.com
Recovery is a measure of the accuracy of a method, determined by assaying a sample of known concentration and comparing the result to the true concentration. For Amitriptyline hydrochloride, recovery studies are performed at different concentration levels to ensure the method is accurate across its range. neuroquantology.com
Sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. It is often practically determined by establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ).
The following table summarizes validation parameters for various analytical methods used in the analysis of Amitriptyline hydrochloride.
| Method | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Accuracy (% Recovery) | Precision (% RSD) |
| RP-HPLC ijrpb.com | 25-75 | 0.999 | 101% | 0.43 |
| RP-HPLC nih.gov | 0.25-4 | Not Specified | 100.55 ± 0.62 | Not Specified |
| RP-HPLC rjptonline.org | 125-500 | 0.9998 | 99.49 - 99.66% | 0.59 - 0.72 |
| RP-HPLC researchgate.net | 0.5-3 | Not Specified | 100.025% | Not Specified |
| HPTLC jchr.org | 0.0675 - 0.4725 | 0.999 | Not Specified | Not Specified |
| First Derivative UV Spectrophotometry nih.gov | 1-20 | 0.9981 | 100.9 ± 0.87 | Not Specified |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. rjptonline.org The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijrpb.com These parameters are crucial for analyzing impurities or determining the presence of the compound at very low concentrations. ijrpr.com They are typically calculated based on the standard deviation of the response and the slope of the calibration curve. ijrpb.com
Different analytical techniques exhibit varying levels of sensitivity for the detection and quantification of Amitriptyline hydrochloride.
| Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| RP-HPLC chemmethod.com | 0.59 | 1.79 |
| RP-HPLC ijrpb.com | 0.154 | 0.466 |
| RP-HPLC rjptonline.org | 0.283 | Not Specified |
| HPTLC jchr.org | 0.0028 | 0.00937 |
| Spectrophotometry (Bromothymol blue method) dntb.gov.ua | 0.55 | 1.67 |
| Spectrophotometry (Bromocresol purple method) dntb.gov.ua | 0.49 | 1.49 |
Forced Degradation Studies and Stability Monitoring
Forced degradation, or stress testing, is a critical component of drug development and stability assessment. chemmethod.com These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. rjptonline.orgchemmethod.com This information is essential for developing stability-indicating analytical methods, which can separate the intact drug from its degradation products. chemmethod.comnih.gov
For Amitriptyline hydrochloride, forced degradation studies are typically conducted under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions as per ICH guidelines. rjptonline.orgnih.gov The stability of a drug is a key factor as it can affect safety and efficacy. chemmethod.com Monitoring the stability of Amitriptyline hydrochloride in various formulations and conditions is crucial. For instance, one study found that a commercial aqueous solution of Amitriptyline hydrochloride was stable when stored at 80°C for up to three months, which was attributed to a low ratio of headspace oxygen to the drug. nih.gov Another study reported that aqueous solutions protected from light are stable for at least 8 weeks at room temperature. researchgate.net
The table below outlines the conditions and outcomes of typical forced degradation studies on Amitriptyline hydrochloride.
| Stress Condition | Reagent/Method | Duration/Temperature | Outcome |
| Acid Hydrolysis nih.gov | 5 M HCl | 1 hour at 80°C | Degradation observed |
| Base Hydrolysis nih.gov | 5 M NaOH | 1 hour at 80°C | Degradation observed |
| Oxidative Degradation nih.gov | 6% H₂O₂ | 1 hour at 25°C | Significant degradation observed nih.govdoaj.org |
| Thermal Degradation nih.gov | Dry Heat | 24 hours at 105°C | Degradation observed |
| Photolytic Degradation nih.gov | UV-Vis Light | 4 days | Degradation observed |
| Neutral Hydrolysis chemmethod.com | Distilled Water | 24 hours | Degradation observed |
Quality Control and Impurity Profiling in Research Materials
Quality control and impurity profiling are essential for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) like Amitriptyline hydrochloride. pharmaguideline.com Impurity profiling involves the identification, characterization, and quantification of impurities present in a drug substance. pharmaguideline.com These impurities can originate from the synthesis process, degradation of the drug substance, or during storage. pharmaguideline.com
Regulatory bodies like the ICH have established guidelines for the control of impurities in new drug substances. pharmaguideline.com Analytical methods, particularly chromatography, are employed to separate and quantify these impurities. nih.gov An isocratic reversed-phase liquid chromatographic method has been developed for the control of synthetic impurities potentially found in Amitriptyline hydrochloride, capable of controlling them to a level of 0.1 percent. researchgate.net
The identification of these impurities is often confirmed using techniques like time-of-flight mass spectrometry (TOF-MS), which can determine their exact molecular masses. researchgate.net The development of stability-indicating methods is crucial for impurity profiling as it ensures that any degradation products formed during the shelf life of the product can be detected and quantified. nih.gov
Some known impurities of Amitriptyline hydrochloride include:
Impurity A (Dibenzosuberone) researchgate.net
Impurity B (Cyclobenzaprine HCl) researchgate.netsynzeal.com
Impurity C researchgate.net
Impurity D researchgate.net
Impurity E researchgate.net
Nortriptyline (B1679971) doaj.org
Information Regarding the Chemical Compound "this compound" Is Not Available
Following a comprehensive search of scientific literature and chemical databases, no information has been found on a compound named "this compound." The search results did not yield any data corresponding to a substance with this specific name, suggesting that "this compound" may not be a recognized or documented chemical entity.
All relevant search queries consistently redirected to information about Amitriptyline hydrochloride , a well-known tricyclic antidepressant. Amitriptyline is extensively researched and documented, with a Chemical Abstracts Service (CAS) Number of 549-18-8 for the hydrochloride salt.
Given the strict instructions to focus solely on "this compound," and the absence of any verifiable data for this compound, it is not possible to generate the requested article on its "Future Directions and Emerging Research Avenues." An article cannot be created without a scientifically recognized subject. It is possible that "this compound" is a typographical error or a misnomer for an existing compound such as Amitriptyline hydrochloride or another related tricyclic compound.
Q & A
Basic: What are the validated methods for synthesizing and characterizing Intriptyline hydrochloride in preclinical research?
Answer:
Synthesis protocols should follow strict stoichiometric control and purity validation. Use techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98%). For characterization, employ differential scanning calorimetry (DSC) to verify crystalline stability and mass spectrometry (MS) for molecular weight confirmation. Ensure reproducibility by documenting solvent ratios, reaction temperatures, and purification steps in detail .
Basic: How can researchers identify and validate the primary pharmacological targets of this compound?
Answer:
Utilize in vitro binding assays (e.g., radioligand displacement assays) to screen for affinity at serotonin/norepinephrine transporters. Confirm target engagement via knockout cell lines or siRNA-mediated gene silencing. Cross-validate findings with in vivo electrophysiology in rodent models to correlate receptor occupancy with behavioral outcomes (e.g., forced swim test for antidepressant efficacy) .
Advanced: What experimental design principles optimize preclinical studies investigating this compound’s efficacy in neuropathic pain models?
Answer:
Adopt a factorial design to isolate dose-dependent effects and interactions with adjuvant therapies. Include sham and positive control groups (e.g., gabapentin). Use blinded randomization to allocate subjects and power analysis to determine cohort sizes. Measure outcomes like mechanical allodynia with von Frey filaments at multiple timepoints. Validate results via independent replication cohorts and meta-analysis of historical data .
Advanced: How should researchers resolve contradictions between preclinical efficacy data and clinical trial outcomes for this compound?
Answer:
Conduct a systematic review of species-specific pharmacokinetic differences (e.g., metabolic enzyme expression). Use translational biomarkers (e.g., CSF monoamine levels) to bridge preclinical and clinical data. Employ Bayesian statistical models to quantify uncertainty in dose-response extrapolation. Re-evaluate preclinical models for clinical relevance—e.g., chronic vs. acute pain paradigms .
Advanced: What methodologies elucidate this compound’s molecular interactions with ion channels or transporters?
Answer:
Apply cryo-electron microscopy (cryo-EM) or X-ray crystallography to resolve binding conformations (as in ’s structural analysis). Use molecular dynamics simulations to predict allosteric modulation. Validate findings with patch-clamp electrophysiology in transfected HEK cells. Cross-reference with mutagenesis studies to identify critical binding residues .
Advanced: How can researchers ensure reproducibility in this compound’s preclinical toxicity studies?
Answer:
Follow NIH guidelines for reporting animal studies: detail housing conditions, diet, and circadian rhythms. Use standardized toxicity endpoints (e.g., ALT/AST levels, histopathology). Share raw data and analysis scripts via open repositories. Validate findings across multiple institutions using harmonized protocols .
Advanced: What strategies improve pharmacokinetic profiling of this compound in diverse populations?
Answer:
Incorporate population pharmacokinetics (PopPK) models to account for genetic polymorphisms (e.g., CYP2D6 variants). Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption in geriatric or pediatric populations. Validate with sparse sampling in Phase I trials and compare to in vitro hepatocyte metabolism data .
Advanced: How can structural data inform the optimization of this compound’s formulation for enhanced bioavailability?
Answer:
Analyze crystallographic data to identify polymorphic forms with higher solubility. Use co-crystallization techniques with excipients (e.g., cyclodextrins) to improve dissolution rates. Validate stability via accelerated aging tests (40°C/75% RH) and in vivo bioavailability studies in fasted/fed states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
